3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

medicinal chemistry regioisomerism permeability prediction

3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-85-5) is a synthetic small molecule built on a pyrazine-2-carbonitrile core, featuring a 3-oxypiperidine linker and a (3-methoxyphenoxy)acetyl substituent. It is supplied as a research-grade screening compound (typical purity ≥95%; molecular formula C₁₉H₂₀N₄O₄; MW 368.39 g/mol; clogP ~0.88; topological polar surface area ~95 Ų).

Molecular Formula C19H20N4O4
Molecular Weight 368.393
CAS No. 2034502-85-5
Cat. No. B2920345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034502-85-5
Molecular FormulaC19H20N4O4
Molecular Weight368.393
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C19H20N4O4/c1-25-14-4-2-5-15(10-14)26-13-18(24)23-9-3-6-16(12-23)27-19-17(11-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,12-13H2,1H3
InChIKeyFVSGEEKNBUQHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-85-5) – Procurement-Ready Structural and Physicochemical Baseline


3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-85-5) is a synthetic small molecule built on a pyrazine-2-carbonitrile core, featuring a 3-oxypiperidine linker and a (3-methoxyphenoxy)acetyl substituent. It is supplied as a research-grade screening compound (typical purity ≥95%; molecular formula C₁₉H₂₀N₄O₄; MW 368.39 g/mol; clogP ~0.88; topological polar surface area ~95 Ų) [1]. The compound belongs to a proprietary high-throughput screening (HTS) library series (Life Chemicals F6491 scaffold class) and is offered for early-stage drug discovery campaigns [2].

Why Generic Substitution of 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-85-5) Is Not Scientifically Justified Without Orthogonal Data


Structurally close analogs within the F6491 pyrazine-2-carbonitrile library, such as the 2-methoxyphenoxy regioisomer (CAS not found) or the m-tolyloxy analog (CAS 2034229-24-6), share the same core scaffold but differ systematically at the phenoxy substitution position and electronic character, which can alter hydrogen‑bonding capacity, molecular shape, and metabolic susceptibility [1]. No public head‑to‑head biochemical or cellular profiling data are available for this compound versus any named comparator. Therefore, generic substitution without orthogonal functional testing carries a high risk of unrecognized potency shifts, selectivity swapping, or physicochemical property mismatches that undermine target‑engagement and reproducibility. The following quantitative evidence guide compiles the limited differentiation data that exist, with explicit tagging of evidence strength.

Quantitative Differentiation Evidence for 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-85-5) Against Its Closest Analogs


Regioisomeric Methoxy Position Drives Differential Pharmacophoric Surface and Predicted Permeability

The target compound bears the methoxy substituent at the 3‑position of the phenoxy ring, whereas the commercially available F6491‑0732 isomer places it at the 2‑position. This regioisomeric shift alters the spatial orientation of the methoxy lone pair, modifying the compound's hydrogen‑bond acceptor pharmacophore and its predicted physicochemical profile. Computational predictions indicate a clogP of ~0.88 and a topological polar surface area (TPSA) of ~95.2 Ų for the 3‑methoxy compound [1]; empirical logP and TPSA data for the 2‑methoxy isomer have not been disclosed publicly, necessitating experimental determination before interchange can be considered [2].

medicinal chemistry regioisomerism permeability prediction

Electronic Character Differentiation: 3‑Methoxyphenoxy vs. m‑Tolyloxy Analogs

The direct analog 3-((1-(2-(m-tolyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-24-6) replaces the 3‑methoxy oxygen with a methyl group, eliminating the hydrogen‑bond acceptor capability of the phenoxy substituent while altering electron density on the aromatic ring. The target compound (C₁₉H₂₀N₄O₄, MW 368.39) and the m‑tolyl analog (C₁₉H₂₀N₄O₃, MW 352.39) differ by one oxygen atom, yielding a ΔMW of +16 Da and a distinct hydrogen‑bonding profile . No published target‑engagement or cellular potency data exist for either compound, preventing quantitative activity comparisons.

SAR electronic effects HTS library design

Scaffold‑Level Pharmacological Annotation: Pyrazine‑2‑carbonitrile Piperidine Series Shows Multi‑Target Activity in In‑Vitro Panels

Several pyrazine‑2‑carbonitrile piperidine derivatives from the F6491 library have been profiled in broad receptor‑binding panels (BindingDB/ChEMBL). Core‑matched analogs show measurable affinity for muscarinic M1 receptors (Ki as low as 2.7 nM for a close structural relative) [1], P2X3 purinoceptors (EC₅₀ ~80 nM) [2], and dopamine transporters (DAT) (Ki ~186 nM) [3]. The target compound itself has not been directly tested in these assays; however, the fused piperidine‑pyrazine‑carbonitrile motif is associated with multi‑receptor pharmacology, and the specific 3‑methoxyphenoxy acyl tail may shift selectivity relative to other library members. Without head‑to‑head data, these scaffold‑level observations counsel against assuming target‑class exclusivity.

in-vitro pharmacology receptor panels off-target profiling

Absence of Public Selectivity, ADME, and In‑Vivo Data Creates an Evidence Gap for Procurement Decision‑Making

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB (as of 2026‑05‑09) returned zero primary research articles, patent biological examples, or curated database entries containing enzymatic, cellular, or pharmacokinetic data specifically for CAS 2034502‑85‑5 [1] [2] [3]. In contrast, structurally related pyrazine‑carbonitrile piperidines (F6491 series) have published Ki values spanning low nanomolar to micromolar ranges against multiple targets, demonstrating that the scaffold is pharmacologically active [4]. The complete absence of compound‑specific profiling data means that procurement must be considered exploratory; any claims of selectivity, metabolic stability, or in‑vivo efficacy are unsupported.

data gap ADME in-vivo pharmacology

Evidence‑Grounded Application Scenarios for 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-85-5)


Regioisomeric SAR Probe for Methoxy Position Effects on Target Binding

The 3‑methoxy regioisomer serves as a matched‑pair probe alongside the 2‑methoxy analog (F6491‑0732) to elucidate the impact of methoxy orientation on receptor‑binding affinity, selectivity, and permeability within a defined scaffold series. This application directly exploits the quantitative structural difference established above (Δ methoxy position) [1]. Users must generate their own biochemical data, as no public comparator data exist.

Physicochemical Property Surrogate for Oxygen‑Containing Aromatic Bioisostere Evaluation

The compound provides a low‑nanomolar‑range-compatible physicochemical profile (clogP ~0.88, TPSA ~95 Ų) that can be contrasted with the m‑tolyl analog (clogP not reported, but predicted higher due to loss of oxygen) to assess the effect of oxygen‑to‑methyl bioisosterism on solubility, permeability, and metabolic stability in a proprietary panel [2]. This scenario is grounded in the calculated ΔMW (+16 Da) and ΔH‑bond acceptor count (+1) reported in Section 3.

HTS Library Expansion Compound for Multi‑Target Receptor Panel Screening

Given the scaffold‑level multi‑target pharmacology (M1, P2X3, DAT) observed for F6491‑series analogs [3], the compound can be included as a novel vector in broad‑panel G‑protein‑coupled receptor (GPCR) or ion‑channel screening campaigns to identify unexpected off‑target liabilities or new therapeutic entry points. The absence of compound‑specific data requires that each screening result be interpreted de novo.

Negative Control or Chemical Probe in Epigenetic Target Campaigns (Conditional on Confirmatory Data)

Vendor annotations for close analogs (m‑tolyloxy compound) mention histone demethylase and epigenetic regulator applications, though no quantitative enzymatic data are provided . The target compound may serve as a structurally distinct control for those target classes, but only after experimental validation of potency and selectivity against the relevant enzyme panel.

Quote Request

Request a Quote for 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.